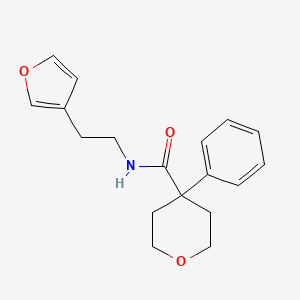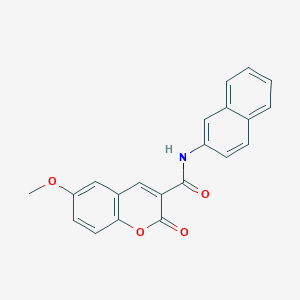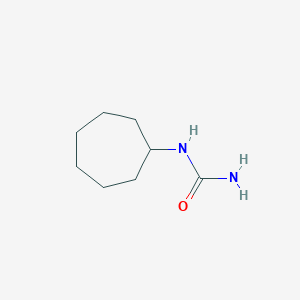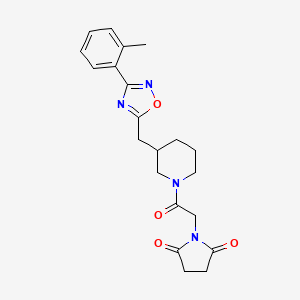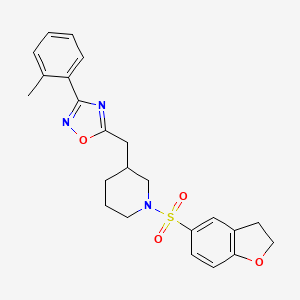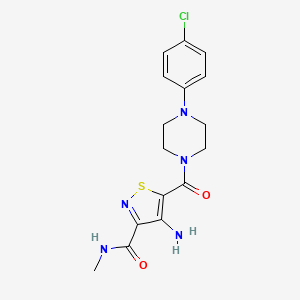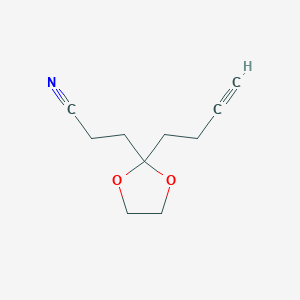
3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile” is a chemical compound with the CAS Number: 2228150-74-9 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 3-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)propanenitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO2/c1-2-3-5-10(6-4-7-11)12-8-9-13-10/h1H,3-6,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Renewable Fuel and Solvent Production
Research has indicated that derivatives of 1,3-dioxolane, such as 2,3-Butanediol, can be used in the production of renewable gasoline, solvents, and fuel additives. A study by Harvey et al. (2016) in "ChemSusChem" showed that 2,3-Butanediol could be selectively dehydrated to a mixture of dioxolanes, offering potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent due to its high octane rating and low solubility in water (Harvey, Merriman, & Quintana, 2016).
Chemical Synthesis and Transformations
A study by Raskil’dina et al. (2018) in the "Russian Journal of General Chemistry" described the preparation of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol through reactions with 1,2,4-butanetriol, highlighting the versatility of 1,3-dioxolane derivatives in chemical synthesis and transformations (Raskil’dina, Borisova, & Zlotskii, 2018).
Surface Tension and Density Studies
Calvo et al. (2004) conducted a study on the surface tensions and excess molar volumes of mixtures containing 1,3-dioxolane. Published in the "Journal of colloid and interface science", this research provides insights into the nature and type of intermolecular interactions in binary mixtures involving 1,3-dioxolane, relevant to applications in material sciences (Calvo, Pintos, Amigo, & Bravo, 2004).
Glycerol Conversion and Heterogeneous Catalysis
Investigations by Deutsch et al. (2007) in the "Journal of Catalysis" explored the acid-catalysed condensation of glycerol with various compounds to produce mixtures including 1,3-dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is significant for the development of novel platform chemicals and precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Electrochemical Applications
Elamin, Hashim, and Mohammed (2021) researched the spectro-electrochemical behavior of thin-layer polymers of a derivative similar to 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile. This study, published in the "Journal of Advanced Chemical Sciences", demonstrated potential applications in electrochemistry and materials science (Elamin, Hashim, & Mohammed, 2021).
Diesel Fuel Additive Research
Oprescu et al. (2014) in "Fuel Processing Technology" explored the use of glycerol derivatives as additives for diesel fuel. This study is relevant for understanding the impact of 1,3-dioxolane derivatives on the quality parameters of diesel fuel and their effects on engine performance and emission characteristics (Oprescu, Dragomir, Radu, Radu, Velea, Bolocan, Stepan, & Rosca, 2014).
Wirkmechanismus
Target of Action
The primary targets of 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
3-(2-but-3-ynyl-1,3-dioxolan-2-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-5-10(6-4-7-11)12-8-9-13-10/h1H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPDVYHJNDCKNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
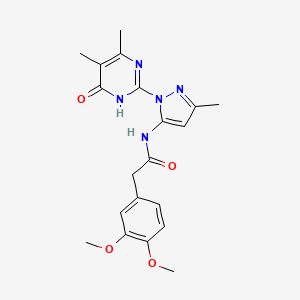

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2411081.png)

